molecular formula C12H9ClN2O2 B1401244 (4-Chlorophenyl) N-pyridin-4-ylcarbamate CAS No. 161122-76-5

(4-Chlorophenyl) N-pyridin-4-ylcarbamate

Cat. No.: B1401244
CAS No.: 161122-76-5
M. Wt: 248.66 g/mol
InChI Key: QWOCPRQOMDUDHE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) N-pyridin-4-ylcarbamate is a carbamate derivative featuring a 4-chlorophenyl group and a pyridin-4-yl moiety. Carbamates are well-known for their structural versatility, often serving as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

161122-76-5

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

(4-chlorophenyl) N-pyridin-4-ylcarbamate

InChI

InChI=1S/C12H9ClN2O2/c13-9-1-3-11(4-2-9)17-12(16)15-10-5-7-14-8-6-10/h1-8H,(H,14,15,16)

InChI Key

QWOCPRQOMDUDHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Carbamate Derivatives

Benzyl N-(4-Pyridyl)carbamate ():

  • Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran.
  • Structural Features : Exhibits intramolecular N—H⋯N hydrogen bonds and C—O⋯O—C interactions (O⋯O = 3.06 Å), leading to layered crystal packing.
  • The chlorine atom in the target compound may enhance electronegativity and influence intermolecular interactions (e.g., halogen bonding).

N-(4-Chlorophenyl)-4-methylpyridin-2-amine ():

  • Synthesis : Derived from 2-chloro-4-methylpyridine and 4-chloroaniline.
  • Structural Features: Non-planar geometry (48.03° dihedral angle between rings) and N—H⋯N hydrogen bonds forming dimeric aggregates.
  • Comparison : The absence of a carbamate group in this amine derivative reduces hydrogen-bonding diversity but increases rigidity. The chlorine substituent likely enhances lipophilicity, similar to the target carbamate .

Functional Analogues: Chlorophenyl-Containing Heterocycles

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ():

  • Physical Properties: Melting points (268–287°C), molecular weights (466–545 g/mol), and yields (67–81%) vary with substituents (-CH3, -NO2, -Br).
  • Comparison : The target carbamate, with a simpler structure, may exhibit lower molecular weight (~250–300 g/mol) and higher solubility due to the polar carbamate group. Melting points are likely lower than 268°C if less rigid .

(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl) Prop-2-en-1-one ():

  • Computational Insights : DFT studies (B3LYP/6-311G(d,p)) reveal charge distribution and reactivity influenced by the 4-chlorophenyl group.

Bioactive Analogues

1-(4-Chlorophenyl)-4-((4-Chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) ():

  • Bioactivity : Antifungal activity against C. albicans attributed to the para-substituted aromatic moiety and free -NH- linker.

Physico-Chemical Properties

Fenvalerate ():

  • Properties : Pyrethroid ester with molecular weight 419.90 g/mol and log Kow ~6.2.
  • Comparison : The carbamate’s lower molecular weight and reduced hydrophobicity (due to polar groups) may result in lower environmental persistence compared to fenvalerate .

Spectroscopic Data :

  • 1H NMR : Expected signals for aromatic protons (δ 7.2–8.5 ppm), NH (δ 5.5–6.5 ppm), and carbamate carbonyl (δ 150–155 ppm in 13C NMR).
  • IR : Strong absorption for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

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